3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole
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Overview
Description
3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of pyridine and oxadiazole rings, which are known for their versatility in chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with modified functional groups.
Scientific Research Applications
3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-pyridineethanol: A related compound with a similar pyridine ring structure.
tert-Butyl(1-(6-chloropyridin-3-yl)cyclobutyl)carbamate: Another compound featuring the 6-chloropyridin-3-yl group.
Uniqueness
3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole stands out due to its unique combination of the cyclobutyl and oxadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H13ClN4O |
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Molecular Weight |
312.75 g/mol |
IUPAC Name |
3-[1-(6-chloropyridin-3-yl)cyclobutyl]-5-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H13ClN4O/c17-13-5-4-12(10-19-13)16(6-2-7-16)15-20-14(22-21-15)11-3-1-8-18-9-11/h1,3-5,8-10H,2,6-7H2 |
InChI Key |
XKNBGCPHZXXWFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CN=C(C=C2)Cl)C3=NOC(=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
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